methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate
Description
This compound features a 1,3-thiazole core substituted with a methyl group at position 4 and a carboxylate ester at position 3. The amino group at position 2 is linked to a butanoyl chain terminating in a 4-oxoquinazolin-3(4H)-yl moiety. The thiazole-carboxylate structure is critical for solubility and binding interactions, while the butanoyl spacer modulates conformational flexibility .
Properties
Molecular Formula |
C18H18N4O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-11-15(17(25)26-2)27-18(20-11)21-14(23)8-5-9-22-10-19-13-7-4-3-6-12(13)16(22)24/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
AXDFGDFAEQXFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazolinone structure.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinazolinone and thiazole intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of quinazolinone derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements of the target compound with analogs from the evidence:
Key Observations :
- Heterocyclic Diversity: The target compound’s quinazolinone group differentiates it from tetrazole () or quinoxaline-containing analogs (). These moieties influence electron distribution and hydrogen-bonding capacity.
- Ester vs. Carbonitrile : The methyl carboxylate in the target compound may enhance solubility compared to the pyrimidine-linked carbonitrile in .
Physicochemical Properties
Critical properties such as molecular weight (MW), solubility, and critical micelle concentration (CMC) were inferred from analogous compounds:
*Estimated based on molecular formula (C₁₈H₂₀N₆O₃S₂).
Analysis :
- The target compound’s higher MW compared to BAC-C12 suggests lower solubility, but the carboxylate group may mitigate this via ionization. CMC data for quaternary ammonium compounds () highlight the role of alkyl chains in aggregation, which is less relevant here but underscores the need for experimental solubility studies.
Insights :
Comparative Efficacy :
- The target compound’s quinazolinone may offer broader kinase inhibition compared to thiadiazole-benzamides (), but direct comparisons require experimental validation.
Biological Activity
Methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1401606-24-3) is a compound that combines a thiazole moiety with a quinazoline derivative, which suggests potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 386.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
The quinazoline moiety is often associated with anticancer activity due to its ability to inhibit various kinases involved in cancer cell proliferation. A study highlighted that quinazoline derivatives can effectively inhibit cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . Though direct studies on this specific compound are sparse, the presence of both thiazole and quinazoline suggests it may possess anticancer properties worth exploring.
Acetylcholinesterase Inhibition
Compounds that incorporate thiazoles have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. For instance, a related study showed that thiazole derivatives exhibited promising acetylcholinesterase inhibitory activity . This suggests that this compound could be evaluated for similar neuroprotective effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
